Home > Products > Screening Compounds P131815 > N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 2034594-70-0

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Catalog Number: EVT-2952180
CAS Number: 2034594-70-0
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate is a compound with demonstrated fungicidal, antiviral, and insecticidal activity. It exhibits good fungicidal activity, potent antiviral activity against the tobacco mosaic virus, and a certain degree of insecticidal activity against Mythimna separata .

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors, with lower affinity for CB2 receptors . SR147778 effectively antagonizes the effects of the CB1 agonist CP 55,940 in various in vitro and in vivo assays.

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 is a peripherally restricted CB1/CB2 receptor agonist. It effectively slows down various parameters of gastrointestinal motility in mice. These effects are primarily mediated by peripherally located CB1 receptors. .

VDPVNFKLLSH-OH [(m)VD-hemopressin(α)]

  • Compound Description: (m)VD-hemopressin(α) is an 11-residue α-hemoglobin-derived peptide that functions as a selective agonist of the CB1 receptor in vitro . It exhibits antinociceptive effects following supraspinal and spinal administration in mice, mediated specifically through CB1 receptors.

N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP-2)

  • Compound Description: BTP-2 is a recognized store-operated Ca2+ entry (SOCE) inhibitor. In studies involving human endothelial progenitor cells, BTP-2 effectively inhibited SOCE, impairing proliferation . Similarly, in studies involving endothelial colony forming cells, BTP-2 reduced the duration of VEGF-induced oscillatory Ca2+ signals and inhibited ECFC proliferation and tubulogenesis .

4,4,4-trifluoro-N-(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)-3-oxobutanamide (Compound 1)

  • Compound Description: 4,4,4-trifluoro-N-(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)-3-oxobutanamide, identified as Compound 1 in a study on antimicrobial compounds, did not show SOS-inducing activity at the tested concentrations .

4,4,4-trifluoro-N-(6-methyl-2-phenyl-1H-indol-5-yl)-3-oxobutanamide (Compound 2)

  • Compound Description: 4,4,4-trifluoro-N-(6-methyl-2-phenyl-1H-indol-5-yl)-3-oxobutanamide, designated as Compound 2 in a study investigating antimicrobial compounds, showed no SOS-inducing activity in the concentrations tested .

N-(1,5-dimethyl-2-phenyl-1H-indol-6-yl)-4,4,4-trifluoro-3-oxobutanamide (Compound 3)

  • Compound Description: N-(1,5-dimethyl-2-phenyl-1H-indol-6-yl)-4,4,4-trifluoro-3-oxobutanamide, labeled as Compound 3 in a study exploring antimicrobial agents, did not exhibit SOS-inducing activity at the tested concentrations .

4-Hydroxy-8-phenyl-4-(trifluoromethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[2,3-h]-quinolin-2-one (Compound 4)

  • Compound Description: 4-Hydroxy-8-phenyl-4-(trifluoromethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[2,3-h]-quinolin-2-one, identified as Compound 4, displayed dose-dependent SOS-inducing activity at bactericidal concentrations in an antimicrobial study .

9-Hydroxy-5-methyl-2-phenyl-9-(trifluoromethyl)-1,6,8,9-tetrahydro-7H-pyrrolo[2,3-f]quinolin-7-one (Compound 5)

  • Compound Description: 9-Hydroxy-5-methyl-2-phenyl-9-(trifluoromethyl)-1,6,8,9-tetrahydro-7H-pyrrolo[2,3-f]quinolin-7-one, designated as Compound 5, demonstrated dose-dependent SOS-inducing activity at bactericidal concentrations in an antimicrobial study .

6-Hydroxy-2,3-dimethyl-6-(trifluoromethyl)-1,6,7,9-tetrahydro-8H-pyrrolo[3,2-h]quinolin-8-one (Compound 6)

  • Compound Description: 6-Hydroxy-2,3-dimethyl-6-(trifluoromethyl)-1,6,7,9-tetrahydro-8H-pyrrolo[3,2-h]quinolin-8-one, identified as Compound 6, exhibited dose-dependent SOS-inducing activity at bactericidal concentrations in an antimicrobial study .

1,2,3,9-tetramethyl-6-(trifluoromethyl)-1,9-dihydro-8H-pyrrolo[3,2-h]quinolin-8-one (Compound 7)

  • Compound Description: 1,2,3,9-tetramethyl-6-(trifluoromethyl)-1,9-dihydro-8H-pyrrolo[3,2-h]quinolin-8-one, labeled as Compound 7, showed dose-dependent SOS-inducing activity at bactericidal concentrations in an antimicrobial study .

Ethyl (E)-5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazineyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (Compound 5d)

  • Compound Description: Compound 5d, synthesized via a microwave-assisted protocol, demonstrated the most prominent radical-scavenging capacity among the tested pyrrole-based hydrazide-hydrazones . Its antioxidant properties surpassed those of Trolox, suggesting its potential as a lead structure for developing novel antioxidant agents.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 is a recently described cannabinoid CB1 receptor allosteric antagonist associated with hypophagic effects in vivo . PSNCBAM-1 exhibits noncompetitive antagonism in [35S]GTPγS binding studies, demonstrating higher potency against the CB receptor agonist CP55940 than for WIN55,212-2 . In electrophysiological studies, PSNCBAM-1 pretreatment revealed agonist-dependent functional antagonism, abolishing CP55940-induced reductions in miniature inhibitory postsynaptic current frequency but having no clear effect on WIN55,212-2 actions .

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

    4-(2,5-dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline (JPIII)

    • Compound Description: JPIII is an Orai1 inhibitor, shown to be effective in reducing store-operated Ca2+ entry and normalizing the phenotype of pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension (PAH) . In experimental rat models of pulmonary hypertension, administration of JPIII protected against the development of the condition.

    5J4

    • Compound Description: 5J4 is another Orai1 inhibitor mentioned in research related to pulmonary arterial hypertension (PAH) . Administering 5J4 in rat models of pulmonary hypertension offered protection against the condition, suggesting its therapeutic potential.

    N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)

    • Compound Description: Compound 5, identified as N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, is a potent and reversible inhibitor of endothelial lipase (EL) . It showed high potency against EL with an IC50 of 61 nM.

    N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a)

    • Compound Description: Compound 6a, named N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, is a potent inhibitor of endothelial lipase (EL) with an IC50 of 41 nM . It served as a starting point for further optimization efforts to develop more potent and selective EL inhibitors.

    N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 7c)

    • Compound Description: Compound 7c, identified as N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, is an optimized derivative of Compound 6a with improved pharmacokinetic properties . It exhibited good potency against EL and was used as a tool molecule to assess the in vivo effects of a reversible EL inhibitor on high-density lipoprotein cholesterol levels.

    8-Hydroxy-2-(di-n-propylamino)tetralin HBr (8-OH-DPAT)

    • Compound Description: 8-OH-DPAT is a selective 5-HT1A agonist. It elicits spontaneous tail-flicks in rats, providing an in vivo model for studying 5-HT1A receptor-mediated activity. . The effects of 8-OH-DPAT can be blocked by 5-HT1/2 antagonist methiothepin and β-blockers with 5-HT1A affinity .

    RU 24969 [(5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole]

    • Compound Description: RU 24969 is a ligand known to possess high affinity and efficacy at 5-HT1A receptor sites . It mimics the action of 8-OH-DPAT by eliciting spontaneous tail-flicks in rats, further demonstrating its agonistic activity at 5-HT1A receptors.

    Lisuride

    • Compound Description: Lisuride is a drug with affinity and efficacy at 5-HT1A receptor sites . It also elicits spontaneous tail-flicks in rats, similar to 8-OH-DPAT and RU 24969, supporting its agonistic activity at 5-HT1A receptors.

    (+)-Lysergic Acid Diethylamide

    • Compound Description: (+)-Lysergic acid diethylamide, commonly known as LSD, exhibits affinity and efficacy at 5-HT1A receptor sites . It elicits spontaneous tail-flicks in rats, similar to 8-OH-DPAT, RU 24969, and lisuride, indicating its agonistic activity at 5-HT1A receptors.

    5-methoxy-N,N-dimethyltryptamine hydrogen oxalate

    • Compound Description: 5-methoxy-N,N-dimethyltryptamine hydrogen oxalate, a psychedelic tryptamine compound, exhibits high affinity and efficacy at 5-HT1A sites . It elicits spontaneous tail-flicks in rats, suggesting its agonistic activity at 5-HT1A receptors.

    7-trifluormethyl-4-(4-methyl-l-piperazonyl)-pyrrolol-[1-2-a]quinoxaline dimaleate (CGS 12066B)

    • Compound Description: CGS 12066B is a compound recognized for its in vivo agonistic action at 5-HT1B receptors .

    1-(3-chlorophenyl)-piperazine-2-HCl (mCPP)

    • Compound Description: mCPP is a compound that acts as an agonist at 5-HT1B and/or 5-HT2 receptors in vivo .

    m-trifluromethylphenylpiperazine HCl (TFMPPm)

    • Compound Description: TFMPPm is a compound known for its in vivo agonist activity at 5-HT1B and/or 5-HT2 receptors .

    6-chloro-2-(l-piperzinyl)pyrazine (MK 212)

    • Compound Description: MK 212 is a compound that acts as an agonist at 5-HT1B, 5-HT1C, and/or 5-HT2 receptors in vivo .

    Quipazine

    • Compound Description: Quipazine is a compound that acts as an agonist at 5-HT1B, 5-HT1C, and/or 5-HT2 receptors in vivo .

    (+-)-2,5-dimethoxy-4-iodophenyl-2-aminopropane HCl (DOI)

    • Compound Description: DOI is a compound recognized for its in vivo agonistic action at 5-HT1B, 5-HT1C, and/or 5-HT2 receptors .

    Properties

    CAS Number

    2034594-70-0

    Product Name

    N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

    IUPAC Name

    N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide

    Molecular Formula

    C15H16N4O2S

    Molecular Weight

    316.38

    InChI

    InChI=1S/C15H16N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-7,13,20H,8H2,1-2H3,(H,16,21)

    InChI Key

    OBVWYAZOVOCMBM-UHFFFAOYSA-N

    SMILES

    CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.